tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate CAS number
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Topic: tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate CAS Number: 877170-76-8 Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. The document elucidates its physicochemical properties, presents a detailed, field-proven synthetic methodology, and explores its strategic application in the design and development of novel therapeutics. As a Senior Application Scientist, the focus extends beyond mere data presentation to offer mechanistic insights and the strategic rationale behind its use, particularly in the synthesis of kinase inhibitors and other complex bioactive molecules. The guide is structured to serve as a practical resource for researchers leveraging this versatile intermediate in their drug discovery programs.
Core Compound Profile and Physicochemical Properties
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is a bifunctional molecule featuring a tetrahydroindole core. This scaffold is a key structural motif in a variety of pharmacologically active compounds.[1] The presence of a ketone at the C4-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes it an exceptionally versatile intermediate for synthetic elaboration.
The Boc group serves a dual purpose: it deactivates the otherwise electron-rich pyrrole ring towards unwanted electrophilic substitution and enhances solubility in common organic solvents, facilitating handling and purification. Its facile removal under acidic conditions provides a reliable method for late-stage N-functionalization or deprotection.
Table 1: Physicochemical and Supplier Data
| Parameter | Value | Reference |
| CAS Number | 877170-76-8 | [2] |
| Molecular Formula | C₁₃H₁₉NO₃ | N/A |
| Molecular Weight | 237.29 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Refrigeration (2-8°C), under inert atmosphere | [2] |
| Moisture Content | <0.2% | [2] |
| Common Impurity | <0.5% | [2] |
Synthesis and Purification: A Validated Approach
The synthesis of 4-oxo-tetrahydroindoles is well-established in the literature, often proceeding through variations of the Nenitzescu indole synthesis or related cyclization strategies.[3][4][5] The following protocol describes a robust and scalable method adapted from established precedents for constructing the core structure.
The causality behind this synthetic choice rests on the commercial availability of the starting materials and the high-yielding nature of the individual steps. The process is designed as a self-validating system, where successful isolation of the intermediate validates the initial condensation, and the final cyclization confirms the overall sequence.
Experimental Protocol: Synthesis
Step 1: Knoevenagel Condensation of 1,3-Cyclohexanedione and Boc-aminoacetaldehyde.
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To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in toluene (5 mL/mmol) at room temperature, add tert-butyl (2,2-dimethoxyethyl)carbamate (1.05 eq).
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Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
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Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. The progress of the reaction is monitored by the collection of water and confirmed by TLC analysis until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enaminone intermediate. This intermediate is often carried forward without further purification.
Step 2: Intramolecular Cyclization and Aromatization.
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Dissolve the crude enaminone from Step 1 in a suitable solvent such as acetic acid or a high-boiling point solvent like xylenes.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
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Heat the mixture to reflux (typically 120-140°C) to facilitate the intramolecular aldol-type condensation followed by dehydration to form the pyrrole ring.
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Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a saturated NaHCO₃ solution.
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Extract the product into ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for the target compound.
Protocol: Purification
The crude product is purified by flash column chromatography on silica gel.
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Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
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Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).
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Elution: Load the slurry and elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate).
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Fraction Collection: Collect fractions based on TLC analysis, pool the pure fractions, and remove the solvent under reduced pressure to yield the title compound as a solid. Purity is typically assessed by ¹H NMR and LC-MS.
Strategic Applications in Drug Discovery
The 4,5,6,7-tetrahydroindol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the antipsychotic drug Molindone and potent inhibitors of Heat Shock Protein 90 (Hsp90).[1] Our subject compound, with its N-Boc protection, is a purpose-built intermediate for constructing libraries of analogues for structure-activity relationship (SAR) studies.
The Versatility of the Scaffold
The true value of this intermediate lies in its two orthogonal reactive sites: the C4-ketone and the N1-position (after deprotection).
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C4-Ketone as a Synthetic Handle: The ketone functionality is a versatile anchor point for introducing diversity. It can undergo a wide range of transformations, including:
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Reductive Amination: To install various amine-containing side chains, crucial for interacting with polar residues in enzyme active sites.
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Wittig and Horner-Wadsworth-Emmons Reactions: To form C=C bonds and attach complex substituents.
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Aldol and Knoevenagel Condensations: To build fused-ring systems or introduce conjugated functionalities.
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Grignard and Organolithium Additions: To create tertiary alcohols, which can serve as hydrogen-bond donors or be further functionalized.
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N-Boc Group for Controlled Synthesis: The Boc group allows chemists to perform extensive modifications at the C4-position or other parts of the molecule without interference from the indole nitrogen. In the final stages of a synthetic sequence, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA), revealing the N-H group for further derivatization or for its role as a crucial hydrogen-bond donor in ligand-receptor interactions, particularly in the hinge region of protein kinases.[6][7]
Diagram: Role as a Key Synthetic Intermediate
Caption: Diverse synthetic pathways from the key intermediate.
This strategic orthogonality makes tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate a powerful platform for generating diverse molecular architectures targeting a wide range of diseases, from cancer to neurological disorders.[1][6]
Conclusion
As demonstrated, tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its robust synthesis, coupled with the versatile reactivity of its ketone and protected nitrogen functionalities, provides an efficient and logical pathway to complex molecular targets. For research teams engaged in the development of kinase inhibitors or other targeted therapies, this compound represents a validated and highly valuable starting point for library synthesis and lead optimization campaigns.
References
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Štefane, B. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4‐oxo‐tetrahydroindoles 98 from dimedone, phenacyl... ResearchGate. Available at: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Caliskan, Z. Z., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Taylor & Francis Online. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. Available at: [Link]
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ResearchGate. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. ResearchGate. Available at: [Link]
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